molecular formula C11H15FN2O B2674176 3-fluoro-N-(oxepan-4-yl)pyridin-2-amine CAS No. 1872485-83-0

3-fluoro-N-(oxepan-4-yl)pyridin-2-amine

Cat. No. B2674176
M. Wt: 210.252
InChI Key: NXRZJDZFJRRYPW-UHFFFAOYSA-N
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Description

“3-fluoro-N-(oxepan-4-yl)pyridin-2-amine” is an organic compound with the molecular formula C11H15FN2O . It belongs to the class of organic compounds known as anilides .


Physical And Chemical Properties Analysis

The molecular weight of “3-fluoro-N-(oxepan-4-yl)pyridin-2-amine” is 210.25 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Hydrogen-Bond Basicity and Chemical Properties

Research has investigated the hydrogen-bond basicity (pKHB) scale of secondary amines, including those related to "3-fluoro-N-(oxepan-4-yl)pyridin-2-amine." This study highlights the importance of steric effects and the electronic nature of the nitrogen lone pair in determining the basicity of amines, which is critical for understanding their reactivity and interaction with other molecules (Graton, Berthelot, & Laurence, 2001).

Synthesis and Characterization of Derivatives

A series of N-substituted pyridin-2(1H)-one derivatives, which are structurally related to "3-fluoro-N-(oxepan-4-yl)pyridin-2-amine," have been synthesized. These compounds were characterized by various spectroscopic methods, and their antibacterial activity was evaluated, demonstrating the potential for medicinal chemistry applications (Sharma et al., 2016).

Applications in Peptidomimetics

The synthesis of 2,3,4-substituted pyridine derivatives for use as scaffolds in peptidomimetics has been described. These compounds offer a versatile framework for the development of molecules mimicking the structure and function of peptides, which could have significant implications in drug discovery and development (Saitton, Kihlberg, & Luthman, 2004).

Novel Strategies for Pyridine Synthesis

A novel method for synthesizing poly-substituted pyridines, including the introduction of fluoro groups, has been developed. This strategy employs C-F bond breaking of anionically activated fluoroalkyl groups, expanding the toolkit available for the synthesis of fluorinated pyridines and potentially influencing the design of new molecules for research and pharmaceutical applications (Chen et al., 2010).

Fluorination Techniques

The selective C-H fluorination of pyridines and diazines has been achieved through a mild and convenient protocol, enabling the tuning of molecule properties for pharmaceutical and agrochemical research. This method highlights the significance of fluorination in modifying the behavior of molecules like "3-fluoro-N-(oxepan-4-yl)pyridin-2-amine" (Fier & Hartwig, 2013).

properties

IUPAC Name

3-fluoro-N-(oxepan-4-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-4-1-6-13-11(10)14-9-3-2-7-15-8-5-9/h1,4,6,9H,2-3,5,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRZJDZFJRRYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)NC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(oxepan-4-yl)pyridin-2-amine

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